1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide is a complex organophosphorus compound It features a diazaphosphorine ring, which is a six-membered ring containing two nitrogen atoms and one phosphorus atom The compound is further substituted with bromophenyl and phenyl groups, and it includes a selenide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the Diazaphosphorine Ring: This could involve the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using bromophenyl and phenyl reagents.
Incorporation of the Selenide Moiety: This step might involve the reaction of the intermediate compound with a selenium source under specific conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Batch or Continuous Flow Processes: Depending on the reaction kinetics and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide can undergo various chemical reactions, including:
Oxidation: The selenide moiety can be oxidized to selenoxide or selenone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromophenyl groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the selenide moiety would yield selenoxide or selenone derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a catalyst in organic reactions.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials or as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide would depend on its specific application. Generally, it might interact with molecular targets through:
Coordination with Metal Ions: Acting as a ligand in metal complexes.
Interaction with Biological Molecules: Binding to proteins or nucleic acids.
Catalytic Activity: Facilitating chemical reactions through its unique structure.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Diazaphosphorine Derivatives: Compounds with similar diazaphosphorine rings but different substituents.
Organoselenium Compounds: Compounds containing selenium with various organic groups.
Organophosphorus Compounds: Compounds with phosphorus atoms bonded to organic groups.
Uniqueness
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide is unique due to its combination of a diazaphosphorine ring, bromophenyl and phenyl substituents, and a selenide moiety
Properties
CAS No. |
81439-70-5 |
---|---|
Molecular Formula |
C21H19Br2N2PSe |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)-5-phenyl-5-selanylidene-1,3,5λ5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2PSe/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(27,15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
InChI Key |
VUTBXPATQUECFS-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CP(=[Se])(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.